An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride
An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride
CAS Number: 15028-39-4
This technical guide provides a comprehensive overview of L-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and logical workflows.
Core Chemical and Physical Properties
L-Phenylglycine methyl ester hydrochloride, also known as (S)-(+)-2-Phenylglycine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-phenylglycine.[1][2] Its stability, solubility, and chirality make it a valuable intermediate in a multitude of chemical processes.[1]
Physicochemical Data
The quantitative properties of L-Phenylglycine methyl ester hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 15028-39-4 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 187-189 °C; 200 °C (decomposes) | [1][4] |
| Optical Rotation | [α]D20 = +142.8 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Boiling Point | 238.9ºC at 760mmHg (for free base) | [4] |
| Flash Point | 104.7ºC (for free base) | [4] |
| Solubility | Soluble in water and methanol | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of L-Phenylglycine Methyl Ester Hydrochloride
The synthesis of L-Phenylglycine methyl ester hydrochloride is typically achieved through the esterification of L-phenylglycine. Two common and effective laboratory-scale methods are presented below.
Synthesis via Trimethylchlorosilane (TMSCl) and Methanol
This method offers a convenient and efficient route for the esterification of amino acids under mild conditions.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-phenylglycine (0.1 mol) in methanol (100 mL).
-
Addition of TMSCl: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol). The addition should be performed at room temperature.
-
Reaction: Continue stirring the resulting solution or suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting solid is the desired L-Phenylglycine methyl ester hydrochloride.[5]
-
Purification (Optional): The product can be further purified by recrystallization if necessary.
Synthesis via Thionyl Chloride and Methanol
This is a classic method for the preparation of amino acid esters.[6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylglycine (e.g., 70g) to methanol (e.g., 300mL) and stir to form a suspension.
-
Addition of Thionyl Chloride: Cool the suspension and slowly add thionyl chloride (e.g., 60mL) while maintaining the temperature below 55°C.[6][7]
-
Reaction: After the addition is complete, heat the mixture to reflux (55-65°C) for a specified period (e.g., 0.5-2.5 hours) to drive the reaction to completion.[6][7]
-
Work-up: After the reaction, the excess methanol and thionyl chloride can be removed by vacuum distillation.[6]
-
Crystallization: The product is then crystallized by cooling, filtered, washed with a small amount of cold methanol, and dried under vacuum to yield the final product.[6]
Key Applications and Experimental Protocols
L-Phenylglycine methyl ester hydrochloride is a versatile intermediate with significant applications in pharmaceutical and chemical research.
Peptide Synthesis
As a C-terminally protected amino acid, it is a fundamental building block in solution-phase peptide synthesis.[8]
Experimental Protocol (Representative Dipeptide Synthesis):
This protocol outlines the coupling of an N-Boc protected amino acid to L-Phenylglycine methyl ester hydrochloride.
-
Neutralization: Dissolve L-Phenylglycine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize the hydrochloride salt by adding a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.
-
Activation: In a separate flask, dissolve the N-Boc protected amino acid (1.0 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.
-
Coupling: Add the activated N-Boc amino acid solution to the neutralized L-Phenylglycine methyl ester solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography or recrystallization.
Determination of Absolute Configuration
L-Phenylglycine methyl ester is used as a chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids via NMR spectroscopy (the PGME method).[9][10][11]
Principle: A chiral carboxylic acid is condensed with both (R)- and (S)-phenylglycine methyl esters to form diastereomeric amides. The diamagnetic anisotropy of the phenyl group in the PGME moiety causes different chemical shifts (Δδ = δS - δR) for the protons of the chiral acid in the two diastereomers. The sign of the Δδ values can be used to determine the absolute configuration of the acid.[9]
Experimental Protocol (General PGME Method):
-
Amide Formation: Condense the chiral carboxylic acid separately with (S)- and (R)-phenylglycine methyl ester using a standard peptide coupling agent (e.g., DCC or HATU) to form the two diastereomeric amides.
-
Purification: Purify each diastereomeric amide, typically by HPLC, to ensure high purity for NMR analysis.[9]
-
NMR Analysis: Acquire ¹H NMR spectra for both purified diastereomers under identical conditions.
-
Data Analysis: Assign the proton signals in the NMR spectra for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons.
-
Configuration Determination: Compare the observed Δδ values with established models to assign the absolute configuration of the chiral center in the carboxylic acid.[9][12]
Biological Relevance
While L-Phenylglycine methyl ester hydrochloride itself is not typically a biologically active agent in signaling pathways, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. The incorporation of the phenylglycine moiety can significantly influence the biological activity of the final compound.[1] As a derivative of the amino acid glycine, it is part of a class of compounds recognized for their potential benefits as ergogenic dietary substances.[4]
Conclusion
L-Phenylglycine methyl ester hydrochloride (CAS: 15028-39-4) is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in its application as a chiral building block in peptide synthesis and as a powerful tool for the stereochemical analysis of chiral carboxylic acids. The detailed protocols and workflows provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. H-PHG-OMEHCL | CAS#:15028-39-4 | Chemsrc [chemsrc.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 7. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

